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Executive Summary

Perzebertinib (also known as ZN-A-1041) is a potent and selective HER2 inhibitor under
investigation for the treatment of HER2-positive solid tumors, with a particular focus on breast
cancer brain metastases. A significant challenge in treating central nervous system (CNS)
malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border that
prevents most therapeutics from reaching the brain. Preclinical and early clinical data strongly
suggest that Perzebertinib was specifically designed to overcome this obstacle, demonstrating
excellent BBB penetration and promising intracranial activity. This technical guide provides a
comprehensive overview of the available data on Perzebertinib's BBB penetration, including
guantitative metrics, detailed experimental methodologies, and the underlying biological
pathways.

Quantitative Analysis of Blood-Brain Barrier
Penetration

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy in
treating CNS diseases. For Perzebertinib, both preclinical and clinical studies have sought to
guantify its CNS penetration.
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Unbound Brain-to-Plasma Partition Coefficient
(Kp,uu,CSF)

A key metric for quantifying BBB penetration is the unbound brain-to-plasma partition
coefficient (Kp,uu), which represents the ratio of the unbound drug concentration in the brain to
that in the plasma at steady state. A Kp,uu value greater than 1 suggests active transport into
the brain, while a value less than 1 may indicate poor penetration or active efflux. Clinical data
from the ZN-A-1041-101 (NCT04487236) study have provided a crucial quantitative measure of
Perzebertinib's BBB penetration.

Table 1: Perzebertinib Unbound Brain-to-Plasma Partition Coefficient in Cerebrospinal Fluid
(CSF)

Parameter Value Source

Kp,uu,CSF 4.9 [1]

This high Kp,uu,CSF value indicates that the concentration of unbound Perzebertinib in the
cerebrospinal fluid is nearly five times higher than in the plasma, suggesting efficient transport
across the blood-brain barrier.

Clinical Efficacy in Patients with Brain Metastases

The clinical relevance of Perzebertinib's BBB penetration is underscored by its demonstrated
intracranial efficacy in patients with HER2-positive breast cancer brain metastases. Data from
the Phase 1 ZN-A-1041-101 study highlight the objective response rates (ORR) and
intracranial objective response rates (iIORR) for both monotherapy and combination therapy.

Table 2: Clinical Activity of Perzebertinib in HER2-Positive Breast Cancer with Brain
Metastases (NCT04487236)
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Intracranial Overall

. L L Disease
Treatment Patient Objective Objective
. . Control Source
Regimen Population Response Response
) Rate (DCR)
Rate (iORR) Rate (ORR)
Perzebertinib
TKI-naive 50% 50% - [1]
Monotherapy
Perzebertinib
+
Capecitabine  TKI-naive 73.7% 78.9% 100% [1]

+

Trastuzumab

These clinical results provide strong evidence that Perzebertinib not only crosses the BBB in
significant amounts but also exerts a potent anti-tumor effect within the CNS.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical and clinical studies
to assess the blood-brain barrier penetration and intracranial efficacy of Perzebertinib.

Preclinical Assessment of BBB Penetration and Efficacy

Preclinical studies were instrumental in establishing the initial evidence of Perzebertinib's
ability to cross the BBB and its anti-tumor activity in the CNS.

Experimental Model: Orthotopic xenograft models of HER2-positive breast cancer brain
metastases were utilized.[1][2]

Methodology:

e Cell Line and Implantation: While the specific cell line used in the Perzebertinib studies is
not publicly disclosed, a common model for HER2-positive breast cancer brain metastases
involves the use of cell lines such as BT474.[2] These cells are implanted intracranially in
immunocompromised mice to establish brain tumors.
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e Drug Administration: Perzebertinib was administered orally. In comparative arms of the
study, other HER2 tyrosine kinase inhibitors (TKIs) like tucatinib were used as controls.[1]
Combination therapy studies involved the co-administration of capecitabine and
trastuzumab.[1]

o Assessment of BBB Penetration:

o Brain and Plasma Concentration Analysis: At specified time points after drug
administration, blood and brain tissue samples are collected.

o Sample Processing: Plasma is isolated from the blood, and the brain is homogenized.

o Drug Quantification: The concentration of Perzebertinib in plasma and brain homogenate
is determined using liquid chromatography-mass spectrometry (LC-MS/MS).

o Calculation of Brain-to-Plasma Ratio: The total brain-to-plasma concentration ratio (Kp) is
calculated. The unbound fraction in plasma (fu,plasma) and brain tissue (fu,brain) are
determined in vitro using methods like equilibrium dialysis. The unbound brain-to-plasma
partition coefficient (Kp,uu,brain) is then calculated as Kp * (fu,plasma / fu,brain).

o Evaluation of Intracranial Anti-tumor Activity:

o Tumor Growth Monitoring: Intracranial tumor growth is monitored using non-invasive
imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance
imaging (MRI).

o Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition.
Survival analysis is also a key endpoint.

Clinical Evaluation of BBB Penetration and Efficacy
(NCT04487236)

The Phase 1 study ZN-A-1041-101 was a multicenter, open-label trial designed to evaluate the
safety, tolerability, pharmacokinetics, and efficacy of Perzebertinib in patients with HER2-
positive advanced solid tumors, including those with brain metastases.[1]

Study Design:
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e Phase la (Dose Escalation - Monotherapy): Patients with HER2-positive solid tumors (with
or without brain metastases) received escalating doses of Perzebertinib to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

e Phase 1b (Dose Escalation - Combination Therapy): Patients with HER2-positive advanced
breast cancer with brain metastases received Perzebertinib in combination with
capecitabine and trastuzumab to determine the safety and tolerability of the combination.

e Phase 1c (Dose Expansion - Combination Therapy): An expanded cohort of patients with
HER2-positive breast cancer with brain metastases received Perzebertinib at the RP2D in
combination with capecitabine and trastuzumab to further evaluate efficacy and safety.

Key Methodologies:

o Patient Population: The study enrolled patients with HER2-positive advanced solid tumors
who had progressed on prior therapies. A significant portion of the enrolled patients had
brain metastases.

o Pharmacokinetic Analysis:

o Sample Collection: Serial blood samples were collected at predefined time points after
Perzebertinib administration. In a subset of patients with brain metastases, cerebrospinal
fluid (CSF) samples were collected.

o Bioanalysis: Perzebertinib concentrations in plasma and CSF were measured using a
validated LC-MS/MS method.

o Kp,uu,CSF Determination: The unbound fraction of Perzebertinib in plasma was
determined. The Kp,uu,CSF was calculated as the ratio of the unbound Perzebertinib
concentration in CSF to the unbound concentration in plasma at steady state.

» Efficacy Assessment:

o Imaging: Tumor assessments were performed using MRI of the brain and CT scans of the
chest, abdomen, and pelvis at baseline and regular intervals during treatment.
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o Response Criteria: Intracranial response was assessed according to the Response
Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria. Systemic response

was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.

Visualizing Key Pathways and Processes
Mechanism of Perzebertinib's Enhanced Blood-Brain
Barrier Penetration

A key design feature of Perzebertinib is its ability to evade the major efflux transporters at the
blood-brain barrier, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein
(BCRP). These transporters actively pump many drugs out of the brain, limiting their
therapeutic efficacy. By not being a substrate for these transporters, Perzebertinib can achieve

higher concentrations in the CNS.[1]
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Caption: Perzebertinib's circumvention of P-gp/BCRP efflux at the BBB.

HER2 Signaling Pathway in Breast Cancer Brain
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Perzebertinib exerts its anti-tumor effect by inhibiting the HER2 signaling pathway. In HER2-
positive breast cancer, the overexpression of the HER2 receptor leads to its dimerization and
subsequent activation of downstream signaling cascades, such as the PISK/AKT and MAPK
pathways. These pathways promote cell proliferation, survival, and invasion, contributing to the
formation and growth of brain metastases.[3][4]
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Caption: Perzebertinib's inhibition of the HER2 signaling cascade.
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Clinical Trial Workflow for Perzebertinib (NCT04487236)

The clinical development of Perzebertinib for patients with brain metastases has followed a
structured, phased approach to establish its safety and efficacy.
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Caption: Phased clinical trial design for Perzebertinib in brain metastases.

Conclusion

The available preclinical and early clinical data provide a strong rationale for the continued
development of Perzebertinib as a treatment for HER2-positive breast cancer brain
metastases. Its high degree of blood-brain barrier penetration, quantified by a Kp,uu,CSF of
4.9, and its promising intracranial efficacy, set it apart from many other HER2-targeted
therapies. The mechanism of its enhanced CNS delivery appears to be linked to its ability to
evade key efflux transporters. The ongoing and planned clinical trials will be crucial in further
defining the role of Perzebertinib in this challenging clinical setting. This technical guide
summarizes the current understanding of Perzebertinib's BBB penetration and provides a
foundation for further research and development in this area.
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 To cite this document: BenchChem. [Perzebertinib's Penetration of the Blood-Brain Barrier: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570206#perzebertinib-blood-brain-barrier-
penetration-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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